molecular formula C10H17NO4 B13327512 Diethyl 2-(azetidin-3-yl)malonate

Diethyl 2-(azetidin-3-yl)malonate

Cat. No.: B13327512
M. Wt: 215.25 g/mol
InChI Key: QODHHXJBAOOZLR-UHFFFAOYSA-N
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Description

Diethyl 2-(azetidin-3-yl)malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, attached to a malonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(azetidin-3-yl)malonate typically involves the alkylation of diethyl malonate with an azetidine derivative. One common method is the reaction of diethyl malonate with 3-azetidinyl bromide in the presence of a base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction conditions. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(azetidin-3-yl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium tert-butoxide

    Solvents: Ethanol, tetrahydrofuran (THF)

    Catalysts: Acid catalysts for hydrolysis reactions

Major Products Formed

    Alkylation: Monoalkylated or dialkylated malonates

    Hydrolysis: Carboxylic acids

    Decarboxylation: Substituted azetidines

Mechanism of Action

The mechanism of action of diethyl 2-(azetidin-3-yl)malonate involves the formation of reactive intermediates, such as enolates, which can undergo nucleophilic substitution reactions. The azetidine ring can also participate in ring-opening reactions, leading to the formation of various functionalized products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Diethyl 2-(azetidin-3-yl)malonate can be compared with other malonate derivatives and azetidine-containing compounds:

The uniqueness of this compound lies in its combination of the malonate ester and azetidine ring, providing a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

diethyl 2-(azetidin-3-yl)propanedioate

InChI

InChI=1S/C10H17NO4/c1-3-14-9(12)8(7-5-11-6-7)10(13)15-4-2/h7-8,11H,3-6H2,1-2H3

InChI Key

QODHHXJBAOOZLR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1CNC1)C(=O)OCC

Origin of Product

United States

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